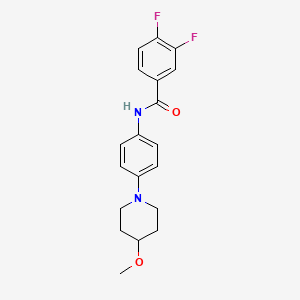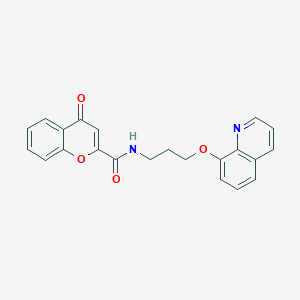
4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as hydroxy- and alkoxyanilides of 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, has been reported . These compounds were synthesized as potential diuretic agents . The synthesis process involved the reaction of an ethyl ester with corresponding anilines at about 140 °C in the presence of a small amount of DMF . The syntheses occurred smoothly and generally in good yields .Aplicaciones Científicas De Investigación
Structural Analysis and Polymorphism
The structural analysis of similar compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, reveals crystallization behavior and anti-rotamer conformations about the C-N bond, highlighting the importance of molecular structure in determining physical properties and potential bioactivity (Reis et al., 2013).
Synthesis Techniques
Efficient synthesis methods for chromen-2-ones, including those related to the query compound, utilize sulfamic acid catalysis under conventional and microwave irradiation, demonstrating the versatility and efficiency of synthesis routes for these compounds (Madhav et al., 2008).
Biological Activities
Research into coumarin-pyrazolone hybrids, which share a core structure with the query compound, indicates significant anti-inflammatory and anticancer activities. These findings suggest the therapeutic potential of related compounds in treating various diseases (Kulkarni et al., 2018).
Biophysical Interactions
Studies on triazole-based quinoline and coumarin compounds provide insights into their interactions with proteins, which could inform the development of drug candidates with improved efficacy and specificity (Paul et al., 2019).
Propiedades
IUPAC Name |
4-oxo-N-(3-quinolin-8-yloxypropyl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-17-14-20(28-18-9-2-1-8-16(17)18)22(26)24-12-5-13-27-19-10-3-6-15-7-4-11-23-21(15)19/h1-4,6-11,14H,5,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZDADZHEZHOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(3-(quinolin-8-yloxy)propyl)-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)

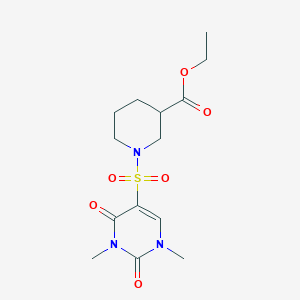
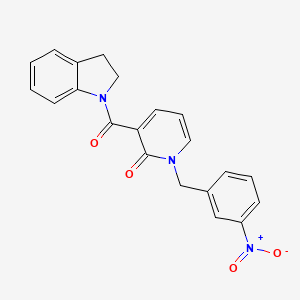
![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
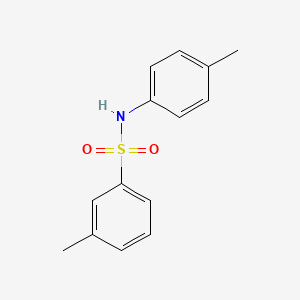
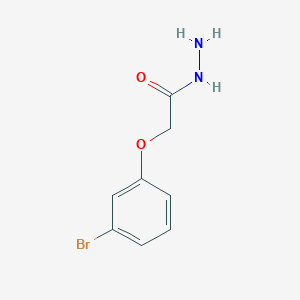
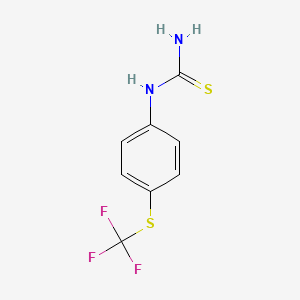
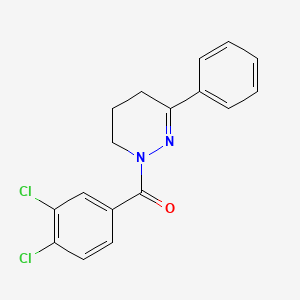

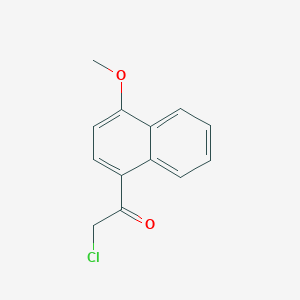
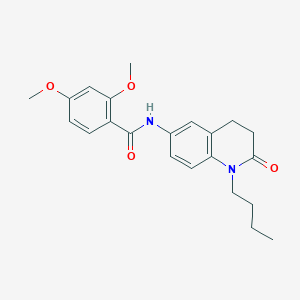
![1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604947.png)
